molecular formula C8H14O3 B115722 (4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde CAS No. 143157-28-2

(4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde

Cat. No. B115722
CAS RN: 143157-28-2
M. Wt: 158.19 g/mol
InChI Key: MQSCFVGTYTZEMA-SSDOTTSWSA-N
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Description

(4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde, also known as DECD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that is commonly used as a building block in organic synthesis.

Mechanism of Action

(4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde is a versatile molecule that can undergo various chemical reactions due to the presence of its functional groups. It can act as a nucleophile, a carbonyl compound, and an aldehyde. The mechanism of action of (4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde depends on the specific reaction it is involved in.
Biochemical and Physiological Effects:
(4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit antifungal and antibacterial properties. It has also been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

(4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde has several advantages for lab experiments. It is readily available, easy to handle, and has a relatively low toxicity. However, it also has some limitations. It is highly reactive and can be difficult to handle in some reactions. Additionally, it may not be suitable for some applications due to its limited solubility in certain solvents.

Future Directions

There are several future directions for research involving (4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde. One potential area of study is the development of new synthetic methods using (4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde as a building block. Another area of interest is the investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to understand its biochemical and physiological effects and to determine its safety profile for human use.
In conclusion, (4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde is a versatile and unique chemical compound that has gained significant attention in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde in various fields.

Synthesis Methods

The synthesis of (4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde involves a multi-step process that begins with the reaction of 2,2-diethoxyacetaldehyde with ethyl vinyl ether in the presence of a catalyst. This reaction results in the formation of 2,2-diethoxy-1,3-dioxolane. The next step involves the oxidation of this compound using a strong oxidizing agent, such as potassium permanganate, to produce (4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde.

Scientific Research Applications

(4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde has been widely used in scientific research due to its unique properties. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. (4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde has also been used as a chiral auxiliary in asymmetric synthesis, where it helps to control the stereochemistry of the product.

properties

IUPAC Name

(4S)-2,2-diethyl-1,3-dioxolane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-8(4-2)10-6-7(5-9)11-8/h5,7H,3-4,6H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSCFVGTYTZEMA-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OCC(O1)C=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1(OC[C@H](O1)C=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-2,2-Diethyl-1,3-dioxolane-4-carbaldehyde

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